N-Trifluoroacetyldemecolcine

P388 leukemia in vivo potency colchicinoid SAR

Researchers investigating colchicine-site tubulin inhibitors face non-linear potency-toxicity relationships across N-acyl analogs. N-Trifluoroacetyldemecolcine (CAS 71295-35-7) provides a unique pharmacological signature for mechanistic and P388 leukemia studies. - **Potency:** 5.4 pmol/kg in murine P388 model (4× greater than demecolcine) - **Target engagement:** 83% inhibition of [³H]colchicine binding - **Application:** Key synthetic intermediate for demecolcine (55% overall yield from colchicine) Supplied as a research-grade biochemical tool.

Molecular Formula C23H24F3NO6
Molecular Weight 467.4 g/mol
CAS No. 71295-35-7
Cat. No. B016240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trifluoroacetyldemecolcine
CAS71295-35-7
Synonyms(S)-2,2,2-Trifluoro-N-methyl-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide;  N-(Trifluoroacetyl)demecolchine;  N-Trifluoroacetyldemecolcine;  NSC 317022; 
Molecular FormulaC23H24F3NO6
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F
InChIInChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1
InChIKeyHRGYENSCJVMEMY-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trifluoroacetyldemecolcine Baseline Overview


N-Trifluoroacetyldemecolcine (CAS 71295-35-7) is a synthetic N-acylated derivative of demecolcine, a colchicine-site tubulin inhibitor. It is characterized by a trifluoroacetyl group at the N-7 position on the colchicinoid skeleton, which distinguishes it from other N-acyl analogs [REFS-1, REFS-2]. The compound acts as an antimitotic agent by disrupting microtubule polymerization through direct tubulin binding, and its biological activity has been quantitatively benchmarked against colchicine and demecolcine in the P388 lymphocytic leukemia model, providing a data-driven basis for compound selection in mechanistic and pharmacological studies [1].

N-Trifluoroacetyldemecolcine: Non-Interchangeability


Despite sharing a common tubulin-binding pharmacophore, subtle N-acyl modifications on the colchicine scaffold produce profound and non-linear changes in both in vivo antileukemic potency and host toxicity [1]. The N-trifluoroacetyl substituent generates a unique pharmacological signature—high tubulin affinity combined with unexpectedly elevated toxicity—that is not predictable from the behavior of colchicine, demecolcine, N-acetyldemecolcine, or N-formyldemecolcine [1]. This precludes generic substitution in assays where the therapeutic window or toxicity ceiling is a critical experimental variable, as detailed in the quantitative comparisons below.

N-Trifluoroacetyldemecolcine: Key Evidence


In Vivo Antileukemic Potency (P388)

In the NCI P388 lymphocytic leukemia screen in mice, N-trifluoroacetyldemecolcine (compound 5) displayed a potency of 5.4 pmol/kg, compared to 21.6 pmol/kg for demecolcine (compound 2) and 2.5 pmol/kg for colchicine (compound 1) [1]. This represents a 4-fold improvement in potency over the parent demecolcine, positioning the trifluoroacetyl derivative as a substantially more active antileukemic agent in vivo [1].

P388 leukemia in vivo potency colchicinoid SAR

Tubulin Binding Affinity

In a competitive tubulin binding assay using [³H]colchicine at 2.5 µM, N-trifluoroacetyldemecolcine reduced colchicine binding by 83%, compared to 93% for demecolcine, 90% for colchicine, and 68% for N-formyldemecolcine [1]. This demonstrates that the trifluoroacetyl group preserves near-parent-level tubulin affinity while the N-formyl analog shows a marked 25-percentage-point drop [1].

tubulin binding microtubule inhibition colchicine-site

Toxicity Profile

The NCI P388 assay determined the toxic dose of N-trifluoroacetyldemecolcine as 8.8 pmol/kg (6.4–11.8, 95% CI), compared to 236.7 pmol/kg for demecolcine [1]. This ~27-fold higher toxicity was noted as an exception to the generally direct potency–toxicity correlation observed for other N-acyl analogs; the compound was described as 'more toxic than expected' for its potency level [1].

toxicity therapeutic index colchicinoid safety

Synthetic Intermediate Utility

The compound serves as a protected intermediate in the conversion of colchicine to demecolcine. N-trifluoroacetyl protection enables selective N-methylation, and subsequent detrifluoroacetylation yields demecolcine with an overall conversion of 55% from colchicine via intermediates 7, 8, and 13 [1]. This contrasts with direct N-methylation of unprotected colchicine derivatives, which often results in complex mixtures [1].

synthetic intermediate protecting group colchicine-to-demecolcine conversion

N-Trifluoroacetyldemecolcine: Application Scenarios


SAR Studies of Colchicinoid Toxicity

Because N-trifluoroacetyldemecolcine uniquely decouples high in vivo potency (5.4 pmol/kg) from proportionate toxicity (8.8 pmol/kg toxic dose), it is an indispensable probe for dissecting the molecular features that govern colchicine-site ligand toxicity [1]. Researchers comparing a panel of N-acyl derivatives (acetyl, formyl, trifluoroacetyl) can use this compound to isolate the contribution of the trifluoromethyl group to host toxicity independently of tubulin binding affinity.

In Vivo Leukemia Efficacy Studies

For murine P388 leukemia models where demecolcine (potency 21.6 pmol/kg) provides insufficient antileukemic activity, N-trifluoroacetyldemecolcine offers a 4-fold potency gain (5.4 pmol/kg) [1]. This allows dose reduction while maintaining or exceeding the therapeutic effect, provided that the elevated toxicity is carefully managed through experimental design.

Competitive Tubulin Binding Assays

With 83% inhibition of [³H]colchicine binding, N-trifluoroacetyldemecolcine occupies a middle ground between demecolcine (93%) and N-formyldemecolcine (68%) [1]. This makes it suitable for assays requiring robust, but not saturating, target engagement—for example, when screening for synergistic or antagonistic effects with other colchicine-site ligands.

Protected Intermediate for Demecolcine Synthesis

N-Trifluoroacetyldemecolcine is a well-characterized intermediate in the most practical published route for converting colchicine to demecolcine, which proceeds in 55% overall yield [2]. Procurement of this intermediate enables academic and industrial laboratories to bypass the initial protection steps, streamlining the synthesis of demecolcine analogs for further biological evaluation.

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